Taxine

Descripción

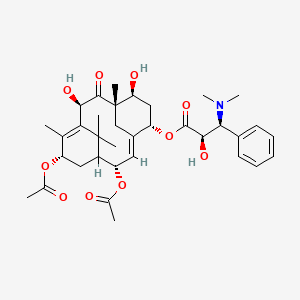

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

12607-93-1 |

|---|---|

Fórmula molecular |

C35H47NO10 |

Peso molecular |

641.7 g/mol |

Nombre IUPAC |

[(2S,3E,5S,7S,8S,10R,13S)-2,13-diacetyloxy-7,10-dihydroxy-8,12,15,15-tetramethyl-9-oxo-5-tricyclo[9.3.1.14,8]hexadeca-3,11-dienyl] (2R,3S)-3-(dimethylamino)-2-hydroxy-3-phenylpropanoate |

InChI |

InChI=1S/C35H47NO10/c1-18-24(44-19(2)37)15-23-26(45-20(3)38)14-22-17-35(6,32(42)30(40)28(18)34(23,4)5)27(39)16-25(22)46-33(43)31(41)29(36(7)8)21-12-10-9-11-13-21/h9-14,23-27,29-31,39-41H,15-17H2,1-8H3/b22-14+/t23?,24-,25-,26-,27-,29-,30+,31+,35-/m0/s1 |

Clave InChI |

KOTXAHKUCAQPQA-AAUVPWARSA-N |

SMILES |

CC1=C2C(C(=O)C3(CC(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)C(CC3O)OC(=O)C(C(C4=CC=CC=C4)N(C)C)O)C)O |

SMILES isomérico |

CC1=C2[C@H](C(=O)[C@]3(C/C(=C\[C@@H](C(C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/[C@H](C[C@@H]3O)OC(=O)[C@@H]([C@H](C4=CC=CC=C4)N(C)C)O)C)O |

SMILES canónico |

CC1=C2C(C(=O)C3(CC(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)C(CC3O)OC(=O)C(C(C4=CC=CC=C4)N(C)C)O)C)O |

Color/Form |

Granular amorphous powde |

melting_point |

121-124 °C |

Otros números CAS |

12607-93-1 |

Solubilidad |

Soluble in ether, chloroform, alcohol. Practically insoluble in water, petroleum ether In water, 2.4 mg/L at 25 °C (est) |

Sinónimos |

taxine |

Origen del producto |

United States |

**foundational Aspects of Taxine Research**

Historical Trajectories of Taxine Discovery and Isolation

The history of this compound research traces the path from understanding the general toxicity of yew to identifying and characterizing the specific alkaloid compounds responsible.

The toxic properties of yew trees have been known for millennia, with historical accounts from Greek and Roman writers documenting instances of poisoning. wikipedia.orgwikiwand.com The first documented attempt to extract the poisonous substance from the yew tree occurred in 1828, when Piero Peretti isolated a bitter substance. wikipedia.orgwikiwand.com In 1856, H. Lucas, a pharmacist, prepared a white alkaloid powder from the foliage of Taxus baccata L., which he named "this compound". wikipedia.orgwikiwand.comat.ua The crystalline form of this substance was later isolated in 1876 by W. Marmé. wikiwand.com In 1890, A. Hilger and F. Brande proposed the first molecular formula for this compound as C₃₇H₅₂NO₁₀ based on elemental combustion analysis. wikiwand.com For several decades, "this compound" was generally considered to be a single compound. wikiwand.com

A significant shift in this compound research occurred in 1956 when Graf and Boeddeker discovered that this compound was not a single alkaloid but rather a complex mixture of heterogeneous compounds. wikipedia.orgwikiwand.comat.ua Using electrophoresis, they were able to isolate two major components, which they named this compound A and this compound B. wikipedia.orgwikiwand.comat.ua this compound A was identified as the faster-moving band, accounting for approximately 1.3% of the alkaloid mixture, while this compound B was the slower-moving band, making up about 30% of the mixture extracted from T. baccata L. wikipedia.orgat.ua The full structure of this compound A was reported in 1982, and the structure of this compound B was reported in 1991, with a slight revision from an initial report in 1986. wikipedia.orgat.ua This discovery marked a crucial evolution in research, moving from the study of crude extracts to the detailed investigation and characterization of individual this compound alkaloids. Further investigations revealed the presence of several this compound B-related compounds, including isothis compound B, a structural isomer of this compound B, often present as a major constituent in alkaloid fractions. at.uaasianpubs.org

Biogeographical and Taxonomic Context of this compound-Producing Organisms

This compound alkaloids are primarily associated with the Taxus genus, which has a widespread distribution and exhibits significant chemical diversity.

The genus Taxus is distributed almost entirely throughout the northern hemisphere, encompassing temperate zones and extending into tropical highlands. wikipedia.orgbiomaforestal.esconifers.org Its range includes Europe (from Britain to northern Iran), Asia (including Russia, Korea, Japan, China, Taiwan, the Himalayas, India, Burma, Vietnam, and the Philippines), and North America (from southeast Alaska to California, southeast Canada to the northeast USA, Florida, Mexico, and Central America). cites.org Yews typically grow in the understory or canopy of moist temperate or tropical mountain forests, with elevation varying by latitude. wikipedia.orgconifers.org While the taxonomy of the genus Taxus has been debated, with varying numbers of species recognized by different authorities, a widely adopted classification recognizes 10 species and 3 infraspecific taxa. cites.org Certain species are recognized based on geographic distribution, such as Taxus baccata in Europe and western Asia, T. canadensis in northeastern North America, T. brevifolia in western North America, and T. globosa in Mexico and Central America. biomaforestal.esconifers.org

Here is a table summarizing the distribution of some Taxus species:

| Species | Common Name | Distribution |

| Taxus baccata | English Yew | Europe, Western Asia |

| Taxus canadensis | Canada Yew | Eastern Canada, Northeastern United States |

| Taxus brevifolia | Pacific Yew | Western North America (California to Alaska) |

| Taxus cuspidata | Japanese Yew | East Asia (China, Japan, Korea, Sakhalin) |

| Taxus globosa | Mexican Yew | Eastern Mexico, Central America (south to Honduras) |

| Taxus chinensis | Chinese Yew | China |

| Taxus wallichiana | Himalayan Yew | Himalayas, China, Southeast Asia |

Taxus species are known to contain a diverse array of taxane (B156437) diterpenoids, including the this compound alkaloids. Over the last 50 years, nearly 600 metabolites with taxane scaffolds have been isolated and their structures reported from various Taxus species. nih.govresearchgate.net While basic taxane structures are present across all Taxus species, the quantitative composition of these compounds can vary significantly depending on the species and environmental conditions. researchgate.netnih.gov Taxus baccata and Taxus cuspidata are reported to contain higher amounts of this compound alkaloids compared to other species. wikipedia.orgwikiwand.com The major this compound alkaloids are this compound A and this compound B, although at least 10 different this compound alkaloids have been identified. wikipedia.orgwikiwand.com this compound B is often the most abundant this compound alkaloid. acs.org Studies have isolated and characterized various this compound alkaloids from species like Taxus baccata, including this compound B, isothis compound B, and 2-deacetylthis compound A. asianpubs.orgacs.org

Beyond the Taxus plants themselves, endophytic fungi residing within these trees have also been found to produce taxane compounds, including paclitaxel (B517696) and its analogs. oup.commdpi.comjmb.or.krfrontiersin.orgnih.gov This discovery has opened new avenues for research into alternative sources of these complex molecules. For example, Gliocladium sp. isolated from the Indian yew tree (Taxus baccata) has been reported to produce taxol and 10-deacetyl baccatin (B15129273) III. jmb.or.kr

Methodological Advancements in this compound Research

Advancements in analytical chemistry and extraction techniques have been crucial in the isolation, characterization, and study of this compound alkaloids. Early studies relied on basic extraction methods to obtain crude alkaloid mixtures. at.uaacs.org The realization that "this compound" was a mixture necessitated the development of separation techniques. Electrophoresis was initially used to separate major components like this compound A and this compound B. wikipedia.orgwikiwand.com

Modern this compound research heavily utilizes chromatographic and spectroscopic methods for the isolation, purification, and structural elucidation of individual this compound analogs. High-performance liquid chromatography (HPLC) is a key technique for the analysis and separation of this compound alkaloids, allowing for the separation of various components within the this compound mixture. asianpubs.orgacs.orgacs.org Gas chromatography coupled with mass spectrometry (GC-MS) and liquid chromatography coupled with mass spectrometry (LC-MS and LC-MS-MS) are powerful tools for the identification and structural characterization of this compound compounds, even in complex biological samples or crude extracts. wikipedia.orgasianpubs.orgresearchgate.netebi.ac.ukresearchgate.netoup.comnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the detailed elucidation of the chemical structures of isolated this compound alkaloids. asianpubs.orgacs.orgjmb.or.kracs.orgresearchgate.net

Various extraction technologies have been applied to isolate bioactive components from Taxus species, including taxines. These methods include traditional solvent extraction, as well as more advanced techniques such as supercritical CO₂ extraction, ultrasound extraction, microwave-assisted extraction, solid-phase extraction, high-pressure pulsed electric field extraction, and enzymatic extraction. mdpi.comnih.govnih.govnih.govresearchgate.net Supercritical CO₂ extraction, for instance, is noted for its environmental friendliness and efficiency in extracting taxane compounds, and its effectiveness can be enhanced when coupled with chromatographic techniques. mdpi.comnih.gov Antisolvent recrystallization methods have also been developed for the preliminary purification of taxanes from crude extracts. mdpi.com

Here is a table summarizing some key analytical and extraction methods used in this compound research:

| Method | Application |

| High-Performance Liquid Chromatography (HPLC) | Separation and analysis of this compound alkaloids in mixtures. asianpubs.orgacs.orgacs.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and characterization of this compound compounds. asianpubs.orgoup.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Identification, characterization, and quantification of taxines. researchgate.netebi.ac.ukresearchgate.netnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation of isolated this compound alkaloids. asianpubs.orgacs.orgjmb.or.kracs.orgresearchgate.net |

| Solvent Extraction | Traditional method for obtaining crude this compound extracts. acs.orgnih.gov |

| Supercritical CO₂ Extraction | Efficient and environmentally friendly extraction of taxanes. mdpi.comnih.gov |

| Ultrasound-Assisted Extraction | Method to improve extraction efficiency and reduce time. mdpi.comnih.gov |

| Solid-Phase Extraction (SPE) | Sample preparation and purification. researchgate.netebi.ac.uk |

| Antisolvent Recrystallization | Preliminary purification of taxanes from crude extracts. mdpi.com |

Impact of Analytical Chemistry on Compound Identification and Quantification

Analytical chemistry techniques have been indispensable in the identification and quantification of the various this compound alkaloids present in Taxus plants. Early studies utilized methods like spectrophotometry, chromatography, and infrared analysis to characterize this compound extracts. asianpubs.org The isolation of the crystalline form of this compound dates back to 1876, with initial attempts at determining its molecular formula made in 1890 using elemental combustion analysis. wikipedia.org However, it was the application of more sophisticated chromatographic methods that revealed the complex nature of this compound. wikipedia.org

High-performance liquid chromatography (HPLC) has been widely employed for the separation and identification of this compound compounds. HPLC coupled with UV detection, typically at 280 nm, has demonstrated good separation of this compound alkaloids. asianpubs.org For instance, HPLC analysis of Taxus baccata extracts has shown multiple peaks, with major peaks corresponding to this compound B and isothis compound B. asianpubs.org While HPLC provides good separation, it often requires coupling with mass spectrometry for definitive identification. asianpubs.org

Gas chromatography-mass spectrometry (GC-MS) has also been a valuable tool for studying and identifying the chemical components of yew extracts. asianpubs.org Analysis of silylated taxines by GC-MS has allowed for the identification of various compounds based on their retention times and mass spectra. asianpubs.org this compound B, isothis compound B, and 2-deacetylthis compound A have been identified using GC-MS. asianpubs.org

Liquid chromatography-mass spectrometry (LC-MS), particularly LC-MS/MS, has proven to be a sensitive and specific method for the detection and quantification of this compound B and isothis compound B, even in complex biological samples like blood, urine, and gastric content. researchgate.netebi.ac.ukresearchgate.netnih.govscispace.comnih.gov This technique utilizes multiple reaction monitoring (MRM) to detect specific precursor and product ions, allowing for both identification and quantification at low concentrations. researchgate.netebi.ac.ukresearchgate.net For example, an LC-MS/MS method for this compound B and isothis compound B detection in biological samples achieved a recovery of 86% and demonstrated linearity in the range of 0.1-500 ng/g, with a limit of detection of 0.4 ng/g and a limit of quantitation of 2 ng/g. ebi.ac.ukresearchgate.net This method has been successfully applied in forensic toxicology to confirm Taxus poisoning. researchgate.netresearchgate.netscispace.comnih.govoup.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another essential technique for the structural elucidation of this compound alkaloids. acs.orgjipb.netnih.govnih.govresearchmap.jp Both 1D and 2D NMR experiments, including 13C-NMR, provide detailed information about the carbon-hydrogen framework and functional groups of these complex molecules, aiding in the confirmation of structures and the establishment of stereochemistry. jipb.netnih.govresearchgate.net

Research findings have highlighted the presence of multiple this compound alkaloids in Taxus species. A semi-purified extract of Taxus baccata needles analyzed by RP-HPLC and LC-MS revealed more than 18 taxines and cinnamates, with 10 positively identified. tandfonline.com LC-MS analysis has confirmed the presence of known taxines and also indicated the presence of unknown this compound-like compounds. tandfonline.com

Contribution of Molecular Biology to Biosynthetic Understanding

Molecular biology has significantly contributed to understanding the biosynthesis of taxines and related taxanes in Taxus species. The biosynthesis of taxanes, including this compound alkaloids and the well-known anticancer drug paclitaxel (Taxol), is a complex process involving numerous enzymatic steps. frontiersin.orgnih.govresearchgate.net This pathway originates from the universal diterpenoid precursor geranylgeranyl diphosphate (B83284), which is derived from the methyl erythritol (B158007) phosphate (B84403) pathway. nih.govresearchgate.netacs.org

Molecular biology techniques, such as gene cloning, sequencing, and expression analysis, have been instrumental in identifying and characterizing the enzymes and genes involved in the taxane biosynthetic pathway. While the focus of much molecular biology research in Taxus has been on paclitaxel biosynthesis, the early steps of the pathway are shared with the biosynthesis of other taxanes, including taxines. frontiersin.orgnih.govresearchgate.net

Studies have aimed to elucidate the genes encoding the enzymes that catalyze specific reactions in the pathway. For example, genes encoding enzymes like taxadiene synthase (TXS), which catalyzes the first committed step in taxane biosynthesis, and various hydroxylases and acyltransferases have been investigated. frontiersin.orgnih.govresearchgate.netacs.orgmdpi.comipef.brresearchgate.netresearchgate.net Transcriptional profiling studies have examined the expression levels of these genes in different Taxus tissues and under various conditions, such as elicitation, to understand their regulation. mdpi.comipef.brresearchgate.netfrontiersin.org

Metabolic engineering approaches, which involve the manipulation of genes and pathways, have been explored to enhance the production of taxanes. frontiersin.orgfrontiersin.orglearngala.comnih.govresearchgate.net This includes the overexpression of limiting genes in the taxane biosynthetic pathway and the introduction of heterologous genes in organisms like yeast to produce taxane intermediates. frontiersin.orglearngala.comnih.gov While the complete biosynthesis of complex taxanes like paclitaxel in heterologous hosts remains a challenge, these studies provide insights into the enzymatic steps and genetic regulation of the pathway, which are also relevant to understanding this compound biosynthesis. frontiersin.orgfrontiersin.orgresearchgate.net

Research has identified many of the genes encoding enzymes in the taxane pathway, although some steps still require full elucidation. frontiersin.orgnih.govresearchgate.netoup.com The availability of Taxus genome sequences has accelerated the identification of pathway genes. oup.com Studies have also investigated the molecular mechanisms underlying taxane accumulation and resistance, providing further insights into the cellular and molecular control of taxane metabolism. frontiersin.orgcicancer.orgnih.gov

Key Enzymes and Genes in Taxane Biosynthesis:

| Enzyme | Abbreviation | Role in Pathway | Relevant Gene(s) (Examples) |

| Geranylgeranyl diphosphate synthase | GGPPS | Catalyzes the formation of geranylgeranyl diphosphate, a precursor. | GGPPS mdpi.comresearchgate.netfrontiersin.org |

| Taxadiene synthase | TXS | Catalyzes the first committed step, cyclization to taxadiene. | TXS acs.orgmdpi.comresearchgate.netresearchgate.netfrontiersin.orgnih.gov |

| Taxane 5α-hydroxylase | T5αOH | Involved in the hydroxylation of the taxane skeleton. | T5αOH frontiersin.orgresearchgate.netfrontiersin.org |

| 10-deacetylbaccatin III-10-O-acetyltransferase | DBAT | Catalyzes acetylation in the pathway. | DBAT frontiersin.orgnih.govipef.brresearchgate.netresearchgate.netfrontiersin.org |

| Baccatin III 13-O-(3-amino-3-phenylpropanoyl) transferase | BAPT | Involved in the attachment of the side chain to baccatin III. | BAPT frontiersin.orgmdpi.comipef.brresearchgate.netfrontiersin.org |

| 3′-N-debenzoyl-2′-deoxytaxol-N-benzoyltransferase | DBTNBT | Involved in the benzoylation step in paclitaxel biosynthesis (late stage). | DBTNBT frontiersin.orgmdpi.comipef.brfrontiersin.org |

**biogenetic Pathways and Regulatory Mechanisms of Taxine Alkaloids**

Elucidation of Taxine Biosynthetic Pathways

The biosynthesis of this compound alkaloids shares initial steps with the pathway leading to paclitaxel (B517696), diverging at later stages. This complex process involves a series of enzymatic transformations starting from common isoprenoid precursors.

Identification of Precursor Molecules in the Taxane (B156437) Skeleton

The fundamental building block for the taxane skeleton, the core structure of this compound alkaloids, is the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP). researchgate.netmdpi.comnih.govencyclopedia.pubacs.orgnih.gov GGPP is a C20 isoprenoid synthesized from isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.comnih.govencyclopedia.pub These C5 isoprenoid precursors are primarily supplied by the plastidial 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in Taxus species, although the cytosolic mevalonate (B85504) (MVA) pathway also contributes to isoprenoid biosynthesis. mdpi.comnih.govencyclopedia.pubresearchgate.net Research using isotopic labeling with [U-13C6]glucose has provided evidence supporting the MEP pathway as the primary source for the taxane ring system, while the MVA pathway may contribute to acetyl groups. researchgate.net

Stepwise Enzymatic Transformations in this compound Formation

The formation of the complex taxane skeleton and its subsequent modifications involve a cascade of enzymatic reactions, including cyclization, hydroxylation, and acylation steps.

The first committed step in the biosynthesis of the taxane skeleton is the cyclization of GGPP to taxa-4(5),11(12)-diene (taxadiene). researchgate.netmdpi.comnih.govencyclopedia.pubacs.orgnih.govontosight.airesearchgate.netnih.govnih.govpnas.orgpnas.org This pivotal reaction is catalyzed by the enzyme taxadiene synthase (TS). researchgate.netnih.govencyclopedia.pubacs.orgnih.govontosight.airesearchgate.netnih.govnih.govpnas.orgpnas.orgresearchgate.netresearchgate.netuniprot.org Taxadiene synthase is a diterpene cyclase that facilitates the formation of the characteristic three rings and three stereogenic centers of the taxane core through a complex olefin cation cyclization cascade involving intramolecular proton transfer. acs.orgresearchgate.net The enzyme from Taxus brevifolia, for instance, is a large protein containing 862 amino acids, with an N-terminal transit sequence that is cleaved upon maturation in plastids. nih.govresearchgate.net Structural studies of taxadiene synthase have revealed a modular assembly of alpha-helical domains, with the C-terminal domain functioning as a class I terpenoid cyclase that binds and activates GGPP using a three-metal ion cluster. nih.govresearchgate.netuniprot.org

Following the formation of the taxadiene skeleton, a series of enzymatic modifications occur, leading to the diverse array of this compound alkaloids. These steps involve oxygenation, primarily mediated by cytochrome P450 monooxygenases, and acylation, catalyzed by acyltransferases. mdpi.comnih.govencyclopedia.pubnih.govnih.govpnas.orgpnas.orgmdpi.comnih.govpnas.orgpnas.org

Cytochrome P450 hydroxylases introduce hydroxyl groups at various positions on the taxane core. Several such hydroxylases have been identified and characterized in the context of taxane biosynthesis, including taxadiene-5α-hydroxylase (T5αOH), taxane 13α-hydroxylase (T13αOH), taxane 10β-hydroxylase (T10βOH), taxane 14β-hydroxylase (T14βOH), taxane 2α-hydroxylase (T2αOH), and taxane 7β-hydroxylase (T7βOH). encyclopedia.pubnih.govpnas.orgresearchgate.netmdpi.comnih.govpnas.orgpnas.org These enzymes exhibit regioselectivity, acting on specific positions of the taxane intermediates. encyclopedia.pubnih.govpnas.orgmdpi.comnih.govpnas.orgpnas.org For example, T5αOH converts taxadiene into taxadien-5α-ol. encyclopedia.pubnih.govmdpi.compnas.org

Acyltransferases are responsible for attaching acyl groups to hydroxylated taxane intermediates, contributing to the structural diversity of this compound alkaloids. mdpi.comnih.govencyclopedia.pubnih.govpnas.orgmdpi.compnas.org These enzymes utilize acyl-CoA esters as acyl donors. nih.govpnas.org Examples of characterized acyltransferases in taxane biosynthesis include taxadien-5α-ol-O-acetyl transferase (TAT), 10-deacetylbaccatin III-10-O-acetyl transferase (DBAT), and taxane-2α-O-benzoyl transferase (TBT). encyclopedia.pubpnas.orgresearchgate.netmdpi.com TAT catalyzes the acetylation of taxadien-5α-ol. encyclopedia.pubnih.govpnas.orgmdpi.com DBAT is involved in the acetylation at the C-10 position, a crucial step in the formation of baccatin (B15129273) III. encyclopedia.pubresearchgate.netmdpi.com TBT catalyzes the benzoylation at the C-2 position. encyclopedia.pubmdpi.com The specific combination and order of these hydroxylation and acylation steps determine the final structure of the various this compound alkaloids.

Genetic Architecture and Regulation of Biosynthesis

The biosynthesis of this compound alkaloids is controlled by a suite of genes encoding the various enzymes involved in the pathway. The organization and regulation of these genes are critical for the plant's ability to produce these secondary metabolites.

Identification and Cloning of Genes Encoding Biosynthetic Enzymes

Significant progress has been made in identifying and cloning the genes encoding enzymes in the taxane biosynthetic pathway, largely driven by research focused on paclitaxel production. Techniques such as cDNA library construction, differential display PCR, and genome sequencing have been instrumental in this process. nih.govpnas.orgpnas.orgoup.comupf.edu

Research has also explored the functional expression of these genes in heterologous hosts like Escherichia coli and Saccharomyces cerevisiae to study enzyme function and explore alternative production methods. researchgate.netnih.govpnas.orgnih.govfrontiersin.orgnih.govmpg.de While successful in producing early pathway intermediates like taxadiene, reconstituting the entire complex pathway in heterologous systems remains a challenge. nih.govfrontiersin.orgnih.gov

The expression of taxane biosynthetic genes can be influenced by various factors, including developmental stage and environmental cues. Elicitation with signaling molecules like methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA) has been shown to induce the expression of genes involved in taxane biosynthesis, leading to increased taxane accumulation in Taxus cell cultures. upf.edunih.govresearchgate.netnih.govnih.govmdpi.comfrontiersin.org Studies have analyzed the transcriptional profiles of these genes under different conditions to understand the regulatory mechanisms. upf.eduresearchgate.netnih.govnih.govmdpi.com Transcription factors, including those belonging to the AP2/ERF, WRKY, MYC, and MYB families, are known to play a role in regulating the expression of taxane biosynthetic genes. biorxiv.org

Transcriptional Regulation of this compound Production

Transcriptional regulation plays a crucial role in controlling the expression of genes encoding the enzymes involved in this compound biosynthesis. Studies have shown that the expression levels of genes in the taxane biosynthetic pathway are significantly regulated, contributing to the variability in taxane accumulation nih.gov. For instance, methyl jasmonate (MeJA), a well-known elicitor, has been shown to induce the production of taxanes and upregulate the expression of many genes in the taxane biosynthetic pathway in Taxus cell cultures nih.govnih.govtsijournals.combohrium.com. Nearly all enzyme genes in the paclitaxel synthesis pathway were significantly up-regulated after jasmonate treatment, with the exception of GGPPS and CoA Ligase researchgate.netfrontiersin.org.

Transcription factors (TFs) are key regulators of secondary metabolite production by controlling the expression of biosynthesis genes nih.gov. Several transcription factor families, including WRKY, bHLH, and AP2/ERF, have been implicated in the regulation of taxane production frontiersin.org. For example, research in Taxus cuspidata has investigated the role of MeJA-regulated bHLH TFs, suggesting they function as regulators of taxane biosynthetic genes, potentially acting as negative regulators in some instances bohrium.com. Co-expression network analysis has also inferred regulatory TFs from diverse families, including MYB and AP2, involved in paclitaxel synthesis regulation researchgate.netfrontiersin.org. A female-specific R2R3-MYB transcription factor gene, TmMYB39, has been identified in Taxus media, and it may function in the transcriptional regulation of taxol biosynthesis through an MYB-bHLH module oup.com.

Post-Transcriptional and Post-Translational Modulations

Beyond transcriptional control, post-transcriptional and post-translational modifications contribute to the regulation of this compound biosynthesis and accumulation nih.gov. Post-transcriptional regulation can involve mechanisms such as the action of microRNAs (miRNAs) and phased small interfering RNAs (phasiRNAs), which have been identified in Taxus chinensis and are suggested to play a role in the hierarchical regulation of paclitaxel synthesis researchgate.netfrontiersin.org. These small RNAs can influence gene expression by targeting mRNA for degradation or inhibiting translation. researchgate.netfrontiersin.org

Post-translational modifications (PTMs) are crucial for altering protein properties and activities after synthesis, including enzyme activity, stability, and localization thermofisher.comabcam.comfrontiersin.org. While specific PTMs directly affecting this compound biosynthetic enzymes are not extensively detailed in the provided results, the general importance of PTMs in regulating enzyme function in metabolic pathways is well-established thermofisher.comabcam.comfrontiersin.orgmdpi.com. PTMs can include the addition of chemical groups like phosphate (B84403), methyl, or acetyl groups, or proteolytic cleavage, which can activate or deactivate enzymes thermofisher.comabcam.comfrontiersin.org. Discrepancies between mRNA levels and metabolite accumulation can sometimes be attributed to post-transcriptional and/or post-translational regulation of enzyme activity nih.gov.

Environmental and Developmental Factors Influencing this compound Accumulation

The accumulation of this compound alkaloids in Taxus species is significantly influenced by a variety of environmental and developmental factors researchgate.netnih.govbiorxiv.org. These factors can interact in complex ways to affect the levels and profiles of taxanes within the plant.

Role of Elicitors and Signaling Molecules in Inducing Biosynthesis

Elicitors, which can be biotic (e.g., components from fungi or bacteria) or abiotic (e.g., environmental factors, chemicals), are known to induce defense responses in plants, often leading to the increased production of secondary metabolites like taxines mdpi.comwpi.edumdpi.comresearchgate.nettubitak.gov.trnih.gov. These molecules act as signals that activate downstream pathways and gene expression related to stress response and secondary metabolism mdpi.comwpi.edumdpi.comresearchgate.netnih.gov.

Methyl jasmonate (MeJA) is a widely studied elicitor that effectively enhances the production of taxanes in Taxus cell cultures nih.govnih.govbohrium.comfrontiersin.orgmdpi.comresearchgate.netbohrium.comoup.com. Jasmonates are signaling compounds involved in regulating many biosynthetic pathways for secondary metabolites mdpi.com. Other elicitors, such as coronatine (B1215496) and salicylic acid, have also been shown to influence taxane production in Taxus cell suspensions, inducing changes in cell growth, taxane content, and secondary metabolism nih.govfrontiersin.orgnih.gov. Reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), can also be induced by elicitors and act as signaling molecules in the stimulation of taxane production tubitak.gov.tr.

Tissue-Specific and Developmental-Stage-Dependent Production

This compound accumulation varies considerably depending on the specific tissue and the developmental stage of the Taxus plant researchgate.netbiorxiv.orgnih.govnih.govtandfonline.commdpi.com. Different tissues within the same plant can exhibit distinct taxane profiles and concentrations researchgate.netbiorxiv.orgnih.govnih.gov. For example, root and stem bark are often richer in taxol than other tissues, while needles and small stems may have higher contents of other taxanes like 10-deacetylbaccatin III or baccatin III researchgate.net. Studies using transcriptome analysis have revealed tissue-specific expression patterns of taxane biosynthetic genes, which correlate with the differential accumulation of taxanes in various tissues like needles, branches, and roots nih.govnih.gov.

The developmental stage also impacts taxane content. In mature trees, taxol content tends to increase with age researchgate.net. However, younger seedlings (3-4 and 7-8 years old) may have lower taxol and 10-deacetylbaccatin III contents compared to 1-year-old seedlings researchgate.net. Seasonal variations in taxane content have also been observed, with total taxoids often peaking in winter, while 10-deacetylbaccatin III may peak during fast-growing seasons researchgate.net. The age of foliage can also influence taxane concentrations, with peak concentrations observed for a short period at the end of the growing season tandfonline.com.

Here is a table summarizing some findings on tissue-specific taxane accumulation:

| Taxane | Tissue with Higher Concentration (General Trend) | Notes | Source |

| Taxol | Root and Stem Bark | May increase with age in mature trees. | researchgate.net |

| 10-Deacetylbaccatin III | Small Stems and Needles | Can peak in fast-growing seasons. Higher in young stems than old. | researchgate.nettandfonline.com |

| Baccatin III | Small Stems and Needles | researchgate.net | |

| Paclitaxel | Needles | Higher in female T. media trees compared to male. | oup.comtandfonline.com |

| 9-DHAB III | Needles | Highest in youngest needles, decreasing with age. Peaks in the fall. | tandfonline.com |

Stress Responses and Secondary Metabolite Accumulation

Plants naturally produce secondary metabolites, including taxines, as part of their defense response to environmental stressors wpi.edumdpi.comresearchgate.net. When Taxus cells are subjected to stress, they can increase the production of these compounds wpi.edu. Elicitation, which mimics stress conditions, is a strategy used in plant cell cultures to enhance the yield of secondary metabolites wpi.edumdpi.comresearchgate.net. Both biotic and abiotic stresses can activate defense mechanisms and lead to the accumulation of secondary metabolites mdpi.com.

Environmental factors such as light intensity, temperature, humidity, and soil quality can significantly affect the content of taxanes in Taxus plants researchgate.netmdpi.com. Strong sun and drought conditions have been reported to favor the yield of paclitaxel content researchgate.net. Supplemental UV-B exposure has also been shown to affect the specific secondary metabolism of Taxus wallichiana var. mairei, leading to an increase in paclitaxel and cephalomannine (B1668392) content mdpi.comnih.gov. This suggests that stress induced by UV-B can regulate the expression of pathway genes and improve secondary metabolite production mdpi.com.

Here is a table illustrating the effect of supplemental UV-B exposure on taxane content in Taxus wallichiana var. mairei needles:

| sUV-B Exposure (kJ·m⁻²·day⁻¹) | Paclitaxel Content (µg·g⁻¹) | Cephalomannine Content Increase (Fold) | Source |

| T1 (1.40) | Promoted (specific value not provided) | 3.8 | mdpi.comnih.gov |

| T2 (2.81) | Highest (0.036 ± 0.0018 mg·g⁻¹) | 1.29 | mdpi.comnih.gov |

| T3 (5.62) | Increased (specific value not provided) | 2.3 | mdpi.comnih.gov |

The response to elicitation and stress can also depend on the growth stage of the culture system mdpi.com. Understanding the interplay between stress responses and metabolic pathways is crucial for optimizing taxane production in Taxus cell cultures nih.gov.

**advanced Methodologies for Structural Characterization of Taxine Alkaloids**

State-of-the-Art Spectroscopic Techniques for Structure Elucidation

The definitive identification of taxine alkaloids relies on a combination of powerful spectroscopic techniques. These methods provide detailed information, from the elemental composition to the precise three-dimensional arrangement of atoms, which is crucial for distinguishing between the numerous closely related taxane (B156437) analogues.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is the most powerful technique for the complete structural elucidation of this compound alkaloids in solution. It provides unparalleled insight into the molecular framework by mapping the connectivity of atoms through chemical bonds and their proximity through space. researchgate.net The analysis of taxanes typically involves a suite of 1D and 2D NMR experiments to assemble the complex molecular puzzle. nih.gov

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, provides the foundational data for structural analysis. The ¹H NMR spectrum reveals the chemical environment and multiplicity of protons, while the ¹³C NMR spectrum indicates the number and type of carbon atoms (e.g., methyl, methylene, methine, quaternary).

However, due to the structural complexity and signal overlap in this compound alkaloids, 1D spectra are often insufficient for a complete assignment. Two-dimensional (2D) NMR experiments are essential for establishing the molecular scaffold. nih.govnih.gov

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of proton spin systems and the assembly of molecular fragments. acdlabs.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. Each cross-peak in an HSQC spectrum represents a direct one-bond connection (¹JCH) between a specific proton and a carbon atom, enabling the unambiguous assignment of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for assembling the complete carbon skeleton. It reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH). These long-range correlations connect molecular fragments that are separated by quaternary carbons or heteroatoms, providing the final links to piece together the entire structure.

| 2D NMR Experiment | Information Provided | Application in this compound Structure Elucidation |

| COSY | Shows correlations between J-coupled protons (¹H-¹H). | Identifies adjacent protons, allowing for the mapping of spin systems within the taxane rings and side chains. |

| HSQC | Shows one-bond correlations between protons and directly attached carbons (¹H-¹³C). | Assigns specific protons to their corresponding carbon atoms in the taxane skeleton. |

| HMBC | Shows long-range (2-4 bond) correlations between protons and carbons (¹H-¹³C). | Connects different spin systems and fragments across quaternary carbons, confirming the overall ring structure and the position of substituents. |

Once the planar structure is established, determining the relative and absolute stereochemistry is the next critical step. This is particularly important for this compound alkaloids, which possess numerous stereocenters.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment detects correlations between protons that are close in space, irrespective of whether they are connected through bonds. columbia.edublogspot.com The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons (typically <5 Å). acdlabs.comacdlabs.com This information is vital for determining the relative stereochemistry of substituents on the rigid taxane ring system. researchgate.net For medium-sized molecules like taxines, where the NOE may be close to zero, the Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is often used as it provides positive correlations regardless of molecular tumbling rates. columbia.edublogspot.com

Chiral NMR: To determine the absolute configuration or assess the enantiomeric purity of a chiral alkaloid, Chiral NMR techniques can be employed. This typically involves the use of Chiral Solvating Agents (CSAs) . researchgate.netnih.gov CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. frontiersin.orgbates.edu This interaction breaks the magnetic equivalence of the enantiomers, resulting in separate, distinguishable signals in the NMR spectrum, allowing for their differentiation and quantification.

Mass Spectrometry (MS) Applications in this compound Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound alkaloids and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the m/z of an ion with extremely high accuracy (typically to within 5 parts per million). This precision allows for the determination of the exact mass of the parent ion. From this exact mass, a unique elemental formula (e.g., C₃₅H₄₇NO₁₀ for this compound B) can be calculated, which is a critical first step in identifying an unknown compound or confirming the identity of a known one.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. This process provides a fragmentation pattern that acts as a structural fingerprint for the molecule.

For the major toxic alkaloids in yew, this compound B and its isomer isothis compound B, a specific and sensitive LC-MS/MS method has been developed. In this method, the protonated molecule [M+H]⁺ serves as the precursor ion, which fragments into characteristic product ions.

| Precursor Ion | Product Ion 1 | Product Ion 2 |

| m/z 584.2 ([M+H]⁺) | m/z 194.3 | m/z 107.1 |

This data represents a key fragmentation pathway used for the specific detection of this compound B and isothis compound B.

This fragmentation data is highly specific and is used in Multiple Reaction Monitoring (MRM) assays for the sensitive and selective quantification of this compound B and isothis compound B in complex matrices. The fragmentation pathways of different types of taxoids can be systematically studied to identify characteristic losses, such as water, acetic acid, or parts of the side chains, which aids in the structural elucidation of new analogues.

Vibrational and Electronic Spectroscopy (IR, UV-Vis)

Vibrational and electronic spectroscopy are fundamental tools for probing the structural features of this compound alkaloids. These techniques provide information on functional groups and conjugated systems within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. mdpi.com This technique is highly effective for identifying the various functional groups present in the complex this compound structure. The IR spectra of this compound alkaloids are characterized by specific absorption bands corresponding to their constituent parts. For instance, the presence of hydroxyl (-OH) groups is indicated by broad absorption bands in the 3500-3200 cm⁻¹ region. Carbonyl (C=O) stretching vibrations from ester and ketone groups typically appear as strong, sharp bands in the 1750-1650 cm⁻¹ range. Vibrations associated with the C-O bonds of ethers and esters are found in the 1300-1000 cm⁻¹ "fingerprint" region. Additionally, C-H stretching and bending vibrations from the taxane core's aliphatic and olefinic parts contribute to the spectrum. Density Functional Theory (DFT) calculations can be used to support the interpretation of individual bands in the spectra of complex molecules. nih.govmdpi.com

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of crystalline compounds, providing unambiguous information on bond lengths, bond angles, and, crucially, the absolute configuration of chiral centers. springernature.comnih.gov Given the stereochemical complexity of this compound alkaloids, this technique has been indispensable in their structural elucidation.

The process requires a high-quality single crystal of the target alkaloid. thieme-connect.de When X-rays are diffracted by the crystal, the resulting pattern can be mathematically analyzed to generate a three-dimensional electron density map of the molecule. This map reveals the precise spatial arrangement of every atom.

For determining absolute configuration, the phenomenon of anomalous dispersion (or resonant scattering) is exploited. nih.govresearchgate.net When the X-ray wavelength is near an absorption edge of an atom in the crystal, the scattering factor becomes complex, leading to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). nih.gov Analysis of these differences, often quantified by the Flack parameter, allows for the confident assignment of the true, absolute stereochemistry of the molecule. nih.gov The full structures of major components like this compound A and this compound B were ultimately confirmed through such advanced crystallographic studies. wikipedia.org

Chromatographic Separation and Purification Strategies

The isolation of individual this compound alkaloids from the complex mixture present in Taxus extracts is a significant challenge. nih.gov This mixture can contain dozens of structurally similar compounds, making separation difficult. Chromatographic techniques are essential for both the analysis and purification of these molecules. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the separation, quantification, and purification of this compound alkaloids. researchgate.netnih.gov The distinction between analytical and preparative HPLC lies in their primary goal: analytical HPLC is used for identification and quantification of compounds in a mixture, while preparative HPLC is used to isolate and purify larger quantities of a specific compound. metabion.comlcms.cz

Analytical HPLC: This is used to determine the composition of a crude extract or a purified fraction. Reversed-phase (RP) columns, such as RP-8 or RP-18, are commonly employed for the separation of this compound alkaloids. nih.govnih.gov Gradient elution with a mobile phase typically consisting of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile (B52724) allows for the resolution of the various this compound components. proquest.com Detection is often performed using a UV detector set to a wavelength where the aromatic side chain absorbs, such as 227 nm. mdpi.com Coupling HPLC with mass spectrometry (LC-MS) provides a highly sensitive and specific method for identifying known taxines and tentatively characterizing new ones based on their mass-to-charge ratio and fragmentation patterns. nih.govnih.gov

Preparative HPLC: To obtain pure individual this compound alkaloids for structural studies or biological testing, the principles of analytical HPLC are scaled up. mdpi.com This involves using larger columns, higher flow rates, and injecting larger sample volumes. mdpi.com The goal is to maximize throughput while maintaining sufficient resolution to isolate the target compound with high purity (e.g., >95%). mdpi.com Fractions are collected as they elute from the column and analyzed for purity.

Table 1: Examples of HPLC Methods for this compound Alkaloid Analysis

| Technique | Column Type | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| Analytical HPLC-MS | Reversed-Phase C18 (RP-18) | Gradient: 0.02 M ammonium (B1175870) acetate (B1210297) and methanol | Mass Spectrometry (MS/MS) | Quantitative determination of this compound B and isothis compound B in biological samples | nih.govproquest.com |

| Analytical HPLC-MS | Reversed-Phase C8 (RP-8) | Not specified | Ion Trap Mass Spectrometer | Identification of this compound B and isothis compound B in human tissue | nih.gov |

| Preparative HPLC | Inertsil ODS-3 C18 | Gradient: Acetonitrile and water | UV at 227 nm | Purification of taxanes (e.g., paclitaxel) from Taxus cuspidata | mdpi.com |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. thermofisher.com While the large, non-volatile this compound alkaloids themselves are not suitable for direct GC analysis, the technique is invaluable for identifying specific volatile metabolites that can serve as biomarkers of exposure.

The primary application of GC in this context is the detection of 3,5-dimethoxyphenol (B141022), a key product resulting from the hydrolysis of the glycosidic bond in certain this compound alkaloids. wikipedia.org Analysis is typically performed by GC coupled with mass spectrometry (GC-MS). researchgate.net This hyphenated technique combines the superior separation capabilities of GC with the powerful identification ability of MS. creative-proteomics.com The sample, such as a biological fluid or tissue extract, may require derivatization to increase the volatility and thermal stability of the target analyte before injection into the GC system. nih.gov The identification of 3,5-dimethoxyphenol by GC-MS provides strong evidence for the ingestion of Taxus material. wikipedia.org

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that operates without a solid support matrix, thereby eliminating issues of irreversible adsorption of the sample. wikipedia.orgnih.gov This makes it particularly well-suited for the preparative-scale separation of natural products like alkaloids. nih.govdntb.gov.ua

In High-Speed Countercurrent Chromatography (HSCCC), a two-phase solvent system is used. One liquid phase is held stationary in a coiled column by a strong centrifugal force, while the other immiscible liquid phase is pumped through it as the mobile phase. nih.gov Separation occurs based on the differential partitioning of the sample components between the two liquid phases.

Advantages of HSCCC for this compound alkaloid purification include:

High Sample Recovery: The absence of a solid support prevents sample loss due to irreversible binding. nih.gov

Versatility: A wide range of two-phase solvent systems can be tailored to the specific separation challenge. nih.gov

Scalability: The technique can be readily scaled up to process larger quantities of crude extract.

A specialized form of CCC, known as pH-zone-refining CCC, is particularly effective for separating ionizable compounds like alkaloids. In this method, a retainer acid is added to the stationary phase and a counter-ion base is added to the mobile phase, creating a sharp pH gradient within the column that results in highly efficient separation and concentration of the target alkaloids. nih.gov

Computational Chemistry in Structural Confirmation and Prediction

Computational chemistry has emerged as a powerful complement to experimental techniques in the structural elucidation of complex natural products. Using methods like Density Functional Theory (DFT), it is possible to model the properties of molecules like this compound alkaloids with a high degree of accuracy. mdpi.com

These computational approaches can be used to:

Predict Spectroscopic Data: Theoretical IR and NMR spectra can be calculated for a proposed structure. mdpi.com Comparing these predicted spectra with experimental data provides strong evidence for or against the proposed structure. This is especially useful for distinguishing between closely related isomers.

Determine Stable Conformations: The complex, three-dimensional taxane ring system can exist in various conformations. Computational modeling can identify the most energetically favorable conformations, providing insight into the molecule's actual shape.

Confirm Relative Stereochemistry: By calculating the energies of different diastereomers, computational methods can help determine the most likely relative configuration of stereocenters, which can then be confirmed by experimental methods like NMR or X-ray crystallography.

By integrating computational predictions with experimental data from spectroscopy and crystallography, researchers can achieve a higher level of confidence in the final structural assignment of newly isolated this compound alkaloids.

Quantum Chemical Calculations for Spectroscopic Data Prediction

Quantum chemical calculations have become an indispensable tool in modern structural elucidation, offering a way to predict spectroscopic data from first principles. rsc.org These computational methods can calculate various molecular properties, providing a powerful complement to experimental data for verifying or even predicting the structure of complex natural products like this compound alkaloids. nih.govosti.gov By solving approximations of the Schrödinger equation, these techniques can model the electronic structure of a molecule and, from that, derive properties that are measured by different spectroscopic methods. nih.gov

The primary application in this context is the prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.gov For instance, Density Functional Theory (DFT) is a widely used quantum chemical method that can accurately predict NMR chemical shifts (¹H and ¹³C) and coupling constants. The process involves first optimizing the geometry of a proposed molecular structure to find its lowest energy state. Subsequently, spectroscopic parameters are calculated for this optimized geometry. By comparing the computationally predicted spectrum with the experimentally measured one, researchers can gain high confidence in the proposed structure. This is particularly valuable for differentiating between several plausible isomers of a newly isolated this compound alkaloid, where subtle differences in experimental spectra can be difficult to interpret without a theoretical framework.

While these methods are powerful, their application often involves significant computational cost, which increases with the size and complexity of the molecule. nih.gov However, for complex molecules like taxines, such calculations can be pivotal in resolving structural ambiguities that are difficult to address through experimental means alone.

| Spectroscopic Parameter | Typical Quantum Chemical Method | Application in Structural Characterization |

|---|---|---|

| NMR Chemical Shifts (¹H, ¹³C) | Density Functional Theory (DFT), Hartree-Fock (HF) | Aids in the assignment of signals and verification of the carbon-hydrogen framework. |

| NMR Spin-Spin Coupling Constants | DFT | Provides information on dihedral angles and stereochemical relationships between atoms. |

| Infrared (IR) Vibrational Frequencies | DFT | Helps in identifying functional groups by predicting the energies of molecular vibrations. nih.gov |

| Circular Dichroism (CD) Spectra | Time-Dependent DFT (TD-DFT) | Used to determine the absolute configuration of chiral centers. |

Molecular Modeling and Docking for Conformation Analysis

This compound alkaloids are flexible molecules that can adopt various three-dimensional shapes, or conformations, due to rotation around single bonds. ijpsr.com Understanding the preferred conformation of these molecules, especially when they interact with biological targets, is key to elucidating their mechanism of action. Molecular modeling and docking are computational techniques designed to explore the conformational landscape of a molecule and predict its binding mode to a receptor. google.comekb.eg

Conformational analysis involves systematically or stochastically searching for low-energy arrangements of a molecule. This provides a picture of the most stable shapes the molecule is likely to adopt. While direct conformational analysis of toxic this compound alkaloids is not as extensively documented as for some other members of the taxane family, significant research on the related compound Taxol (paclitaxel) provides a powerful case study for the application of these methods. nih.gov

Studies on Taxol have utilized molecular dynamics and NMR analysis to understand its shape in different environments. nih.gov In aqueous solutions, it tends to adopt a "hydrophobic collapsed" conformation. However, a different conformation is adopted when it binds to its target, β-tubulin. nih.govnih.gov Through a combination of electron crystallography and molecular modeling, the bioactive conformation of Taxol was identified as a unique "T-shaped" or "butterfly" structure. nih.govnih.gov This specific conformation is optimized to fit within the binding site on β-tubulin. nih.govnih.gov

Molecular docking further refines this analysis by computationally placing the ligand (the this compound alkaloid) into the three-dimensional structure of a target protein. nih.gov The process evaluates numerous possible orientations and conformations of the ligand within the binding site, scoring them based on factors like shape complementarity and intermolecular forces to predict the most favorable binding mode. nih.gov This approach can generate hypotheses about how this compound alkaloids interact with biological targets, such as cardiac ion channels, guiding further experimental investigation. wikipedia.org

| Proposed Conformation (Example: Taxol) | Methodology Used | Key Findings |

|---|---|---|

| "Hydrophobic Collapsed" Conformations | NMR analysis in polar solvents | Observed in aqueous solutions where hydrophobic parts of the molecule cluster together. nih.gov |

| "T-Taxol" or "Butterfly" Conformation | Electron Crystallography, Molecular Dynamics, NAMFIS NMR analysis | Identified as the unique, bioactive conformation when bound to its β-tubulin target. nih.govnih.gov |

| Computer-Generated Conformers | Systematic Conformational Search, Molecular Docking | Used to explore a wide range of possible shapes for docking into the experimental density map of the target protein. nih.gov |

**elucidation of Molecular and Cellular Pharmacological Actions of Taxine**

Identification and Characterization of Primary Molecular Targets

The specific molecular interactions of taxine alkaloids are central to their biological effects. Research has identified two principal classes of targets: microtubule proteins and ion channels. The interaction with microtubules is characteristic of taxane-class compounds like paclitaxel (B517696), whereas the modulation of ion channels is the primary mechanism of cardiotoxicity associated with this compound A and this compound B.

Certain taxane (B156437) alkaloids, exemplified by paclitaxel, exert their effects by binding directly to microtubules, which are essential cytoskeletal polymers made of α- and β-tubulin subunits. nih.gov Unlike other microtubule poisons that cause disassembly, taxanes are unique in that they stabilize the microtubule structure. nih.govbiologists.com

The binding site for taxanes is located on the β-tubulin subunit, specifically on the interior surface of the microtubule, facing the lumen. biologists.comnih.gov This interaction enhances the polymerization of tubulin dimers and stabilizes existing microtubules, making them resistant to depolymerization from factors like cold temperatures or calcium ions. nih.govnih.gov The binding is reversible and approaches a stoichiometry of one mole of taxane per mole of tubulin heterodimer within the microtubule. nih.gov This binding event is thought to induce a conformational change that strengthens the bonds between tubulin molecules in the polymer lattice. biologists.com

Table 1: Characteristics of Taxane-Tubulin Interaction

| Parameter | Description | Reference |

|---|---|---|

| Binding Site | A specific pocket on the β-tubulin subunit, inside the microtubule lumen. | biologists.comnih.gov |

| Primary Effect | Enhances microtubule polymerization and stabilizes the polymer against disassembly. | nih.govnih.gov |

| Binding Stoichiometry | Approaches a 1:1 ratio of taxane molecule to tubulin heterodimer in the microtubule. | nih.gov |

| Mechanism | Induces a conformational change in tubulin that strengthens lateral and longitudinal contacts within the microtubule lattice. | biologists.comelifesciences.org |

The primary mechanism of action for the most toxic components of the this compound mixture, this compound A and this compound B, is the disruption of ion channel function, particularly in cardiac myocytes. researchgate.netnih.gov These alkaloids act as antagonists for voltage-gated sodium and calcium channels. wikipedia.orgwikiwand.comnih.govnih.gov

By blocking these channels, taxines interfere with the normal electrophysiology of the heart. wikipedia.org The blockade of sodium channels slows the rapid depolarization phase of the cardiac action potential, which can lead to a widening of the QRS complex on an electrocardiogram. nih.gov Simultaneously, the inhibition of L-type calcium channels reduces the influx of calcium into cardiac and smooth muscle cells. nih.govnih.gov This leads to negative inotropic (reduced contractility) and chronotropic (reduced heart rate) effects, contributing to bradycardia, hypotension, and potentially fatal arrhythmias. wikipedia.orgwikiwand.com

Table 2: Effects of this compound on Cardiac Ion Channels

| Ion Channel | Effect of this compound (A and B) | Physiological Consequence | Reference |

|---|---|---|---|

| Voltage-Gated Sodium (Na+) Channels | Antagonism/Blockade | Slows the rate of depolarization, leading to conduction delays and arrhythmias. | wikipedia.orgnih.govnih.gov |

| Voltage-Gated Calcium (Ca2+) Channels | Antagonism/Blockade | Reduces calcium influx, leading to decreased myocardial contractility and heart rate. | wikipedia.orgnih.govresearchgate.net |

Impact on Core Cellular Processes

The molecular interactions of this compound alkaloids translate into profound disruptions of essential cellular activities. The stabilization of microtubules fundamentally alters cytoskeletal dynamics, which in turn critically impairs cell division.

Microtubules are inherently dynamic structures that undergo constant cycles of assembly (polymerization) and disassembly (depolymerization), a property known as dynamic instability. nih.govnih.gov This dynamism is crucial for their cellular functions, especially during mitosis.

Taxanes fundamentally alter this process by suppressing dynamic instability. nih.gov They reduce the rates of both microtubule growth and shortening. nih.gov The primary effect is the potent inhibition of depolymerization, which shifts the equilibrium toward a state of excessive, stable microtubule polymer mass. biologists.comspandidos-publications.com This results in the formation of abnormal and non-functional microtubule bundles within the cell, disrupting the delicate architecture of the cytoskeleton. nih.gov

Table 3: Research Findings on Taxane Effects on Microtubule Dynamics

| Parameter of Microtubule Dynamics | Observed Effect of Taxanes (e.g., Paclitaxel) | Reference |

|---|---|---|

| Polymerization | Promoted; critical concentration of tubulin required for assembly is lowered. | nih.gov |

| Depolymerization | Inhibited; microtubules become resistant to disassembly by cold or calcium. | nih.govnih.gov |

| Dynamic Instability | Suppressed; the rates of both growing and shortening phases are reduced. | nih.govnih.gov |

| Cellular Consequence | Formation of highly stable, non-functional microtubule bundles. | nih.govspandidos-publications.com |

One of the most significant cellular consequences of microtubule stabilization by taxanes is the disruption of the cell cycle. nih.gov The proper formation and function of the mitotic spindle, which is composed of microtubules, is essential for the accurate segregation of chromosomes during mitosis.

By stabilizing spindle microtubules, taxanes prevent the dynamic changes required for chromosomes to align at the metaphase plate and subsequently separate into daughter cells. biologists.com This failure of microtubule-kinetochore attachments leads to the chronic activation of the spindle assembly checkpoint (SAC), a key regulatory mechanism that ensures proper chromosome segregation. biologists.comnih.gov The activated checkpoint halts the cell cycle, causing a prolonged arrest in the G2/M phase (mitosis). spandidos-publications.comnih.govnih.gov This mitotic block can ultimately trigger programmed cell death (apoptosis) or lead to an abnormal exit from mitosis, resulting in cells with multiple nuclei. spandidos-publications.commolbiolcell.orgnih.gov

Table 4: Impact of Taxanes on Cell Cycle Progression

| Cellular Process | Effect of Taxane-Induced Microtubule Stabilization | Reference |

|---|---|---|

| Mitotic Spindle Formation | Disrupted; formation of abnormal, non-functional spindles. | nih.govbiologists.com |

| Spindle Assembly Checkpoint (SAC) | Chronically activated due to improper chromosome attachment. | biologists.comnih.gov |

| Cell Cycle Phase | Cells are arrested in the G2/M phase (mitotic arrest). | spandidos-publications.comnih.gov |

| Ultimate Cell Fate | Apoptosis (programmed cell death) or abnormal mitotic exit (e.g., formation of multinucleated cells). | molbiolcell.orgnih.gov |

Induction of Programmed Cell Death Pathways (Apoptosis, Autophagy)

This compound alkaloids, particularly the taxane group to which they belong, are known to induce programmed cell death, primarily through apoptosis. nih.gov This process is critical to their cytotoxic effects. The induction of apoptosis by taxanes involves multiple cellular pathways. A key mechanism is the activation of caspases, which are proteases that execute the apoptotic process. nih.gov Studies have shown that taxanes can activate initiator caspases like caspase-2, caspase-8, and caspase-10, as well as executioner caspases such as caspase-3 and caspase-6. nih.govnih.gov The activation of caspase-2, in particular, appears to be a crucial early event in taxane-induced apoptosis in some cancer cells. nih.gov

The process is also intricately linked to the Bcl-2 family of proteins, which regulate mitochondrial-mediated apoptosis. nih.govnih.gov Taxanes can disrupt the balance between anti-apoptotic proteins (like Bcl-2) and pro-apoptotic proteins (like Bax and Bak). nih.govresearchgate.net This disruption leads to the release of cytochrome c from the mitochondria, a key step in the intrinsic apoptotic pathway. nih.govresearchgate.net While the mitochondrial pathway is significant, taxane-induced apoptosis can also occur independently of certain death receptors but still require components of the extrinsic pathway machinery, such as the FADD protein. nih.govresearchgate.net

While apoptosis is the most studied form of cell death induced by these compounds, autophagy is also implicated. Autophagy is a cellular process for degrading and recycling cellular components and can sometimes lead to cell death. frontiersin.orgyoutube.com Some natural compounds can induce both apoptosis and autophagy. nih.govnih.govplos.org In the context of taxane-related compounds, autophagy can act as a protective mechanism for cancer cells, but inhibiting it can sometimes enhance the cytotoxic effects of the drug. nih.gov The interplay between taxane-induced apoptosis and autophagy is complex and can be cell-type dependent.

Mechanisms of Cellular Uptake and Intracellular Trafficking

The entry of this compound alkaloids into cells is influenced by their physicochemical properties. As relatively hydrophobic molecules, they are thought to be capable of passive diffusion across the cell membrane. However, their transport is also significantly affected by active transport proteins, particularly members of the ATP-binding cassette (ABC) transporter family. youtube.com

P-glycoprotein (P-gp), also known as ABCB1, is a well-characterized efflux pump that actively removes a wide range of xenobiotics, including taxane-related compounds like paclitaxel, from the cell. nih.govnih.gov This transporter can reduce the intracellular concentration of the drug, which is a major mechanism of multidrug resistance (MDR) in cancer cells. nih.govnih.gov The interaction is complex, as some taxoids that are not effectively pumped out may themselves act as MDR modulators, potentially by competing with other drugs for transport by P-glycoprotein. nih.govdrugbank.com Therefore, while taxines can permeate the cell membrane, their effective intracellular concentration is heavily modulated by the activity of efflux transporters like P-gp. nih.gov

Once inside the cell, taxanes primarily localize to the cytoplasm where they interact with their main target: microtubules. nih.gov Microtubules are essential components of the cytoskeleton, and taxanes are known to bind to the β-tubulin subunit, stabilizing the microtubule structure and preventing the dynamic instability required for normal cellular functions, particularly mitosis. nih.govacs.orgresearchgate.net

Studies using fluorescently labeled compounds have shown accumulation in the cytoplasm, often in patterns consistent with the microtubule network. researchgate.net The accumulation is not static; it is part of a dynamic process of uptake, binding, and potential efflux. In some cellular systems, taxanes have also been found to accumulate in specific organelles like lipid droplets, which may serve as intracellular storage and trafficking compartments, potentially protecting the cell from the compound's toxic effects or facilitating its eventual removal. nih.govfrontiersin.org The precise dynamics and localization can vary depending on the specific taxane derivative, the cell type, and the expression levels of transport proteins.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The biological activity of this compound alkaloids is highly dependent on their complex molecular structure. Structure-activity relationship (SAR) studies have been crucial in identifying the specific parts of the molecule, or "structural motifs," that are essential for their function. nih.gov The core taxane skeleton is fundamental, but modifications to the side chains attached to it can dramatically alter potency and biological effect. nih.govresearchgate.net

For instance, the side chain at the C-13 position of the taxane ring is widely recognized as critical for cytotoxicity and microtubule-stabilizing activity. researchgate.net Other key features include the oxetane (B1205548) ring and the nature of various ester groups at different positions on the core structure. nih.gov Even minor changes, such as the substitution of a hydroxyl group for an acetoxyl group at the C-4 position, can switch a molecule from being cytotoxic to acting as a multidrug resistance reversal agent with low cytotoxicity. nih.gov These studies allow for the rational design of new taxane analogs with improved or novel therapeutic properties. acs.org

| Structural Motif | General Impact on Activity |

| Taxane Core | The fundamental scaffold required for biological activity. |

| C-13 Side Chain | Considered essential for potent microtubule binding and cytotoxicity. |

| Oxetane Ring | An important feature for maintaining the conformation required for high activity. |

| C-4 Acetoxyl Group | Modifications at this position can significantly alter the molecule's function, potentially converting it from a cytotoxic agent to an MDR modulator. nih.gov |

| Substituents at C-7 and C-10 | Changes to the functional groups at these positions can modulate the potency and pharmacological profile of the compound. |

Quantitative structure-activity relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. researchgate.netnih.gov By analyzing a series of related compounds, QSAR models can identify key physicochemical properties (descriptors) that govern their activity. nih.govyoutube.com These descriptors can include topological, geometrical, electronic, and constitutional properties of the molecules. nih.gov

For this compound-related compounds and other molecules that interact with targets like P-glycoprotein, QSAR models have been developed to predict their efficacy as inhibitors or substrates. nih.gov These models help researchers understand which molecular features contribute to desired effects, such as high binding affinity to a target or the ability to overcome drug resistance. nih.govmdpi.com The ultimate goal of QSAR is to create predictive mathematical models that can guide the synthesis of new derivatives with enhanced potency and more desirable pharmacological properties, accelerating the drug discovery process. nih.govmdpi.com

Comparative Analysis of Mechanistic Diversity Among this compound Analogs

The diverse array of this compound analogs, naturally occurring in various species of the yew tree (Taxus), exhibits a remarkable spectrum of molecular and cellular pharmacological actions. This diversity is rooted in the subtle structural variations among these compounds, which dictates their interaction with distinct cellular targets. A comparative analysis reveals a clear bifurcation in the primary mechanisms of action within the this compound family: a potent cardiotoxic effect mediated by ion channel modulation and a well-known antineoplastic activity driven by microtubule stabilization.

In stark contrast to the ion channel antagonism of this compound A and B, other this compound analogs, most famously paclitaxel (Taxol®) and docetaxel (B913) (Taxotere®), are renowned for their therapeutic application as anticancer agents. researchgate.net The molecular mechanism underpinning their antineoplastic effects is the stabilization of microtubules. researchgate.net These compounds bind to the β-tubulin subunit of microtubules, promoting their assembly and inhibiting their depolymerization. researchgate.net This disruption of normal microtubule dynamics is catastrophic for cell division, leading to mitotic arrest and subsequent apoptosis. researchgate.net

Further diversifying the pharmacological profile of this compound analogs is 10-deacetylbaccatin III. This compound is a key precursor in the semi-synthesis of paclitaxel and docetaxel. While it possesses some biological activity, its mechanism of action appears to be distinct from that of paclitaxel.

The following tables provide a comparative summary of the mechanistic diversity among selected this compound analogs based on available research findings.

Table 1: Comparative Analysis of the Primary Cellular Targets and Mechanisms of Action of Selected this compound Analogs

| This compound Analog | Primary Cellular Target(s) | Primary Mechanism of Action | Primary Pharmacological Effect |

| This compound A | Cardiac voltage-gated sodium and calcium channels | Antagonism of ion channels | Cardiotoxicity |

| This compound B | Cardiac voltage-gated sodium and calcium channels | Antagonism of ion channels | Potent Cardiotoxicity |

| Paclitaxel | β-tubulin subunit of microtubules | Stabilization of microtubules, inhibition of depolymerization | Antineoplastic (Mitotic arrest) |

| Docetaxel | β-tubulin subunit of microtubules | Stabilization of microtubules, inhibition of depolymerization | Potent Antineoplastic (Mitotic arrest) |

| Cephalomannine (B1668392) | β-tubulin subunit of microtubules | Stabilization of microtubules | Antineoplastic |

| 10-Deacetylbaccatin III | To be fully elucidated | Distinct from microtubule stabilization | Antineoplastic precursor, some intrinsic biological activity |

Table 2: Comparative Potency of Microtubule-Stabilizing this compound Analogs

| This compound Analog | Assay | Potency (EC50) | Reference |

| Docetaxel | In vitro assembly of mammalian brain tubulin | 0.36 µM | nih.gov |

| Paclitaxel | In vitro assembly of mammalian brain tubulin | 1.1 µM | nih.gov |

**state of the Art Analytical Techniques for Taxine Profiling**

Immunological and Biosensor-Based Detection Methods

In addition to chromatographic techniques, immunological and biosensor-based methods offer alternative approaches for the rapid and sensitive detection of taxine alkaloids.

Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), are based on the specific binding between an antibody and its target antigen. researchgate.net These methods can be highly specific and sensitive, making them suitable for screening large numbers of samples. nih.gov The development of antibodies that specifically recognize this compound alkaloids is a prerequisite for the application of these techniques.

Biosensors are analytical devices that combine a biological recognition element with a transducer to generate a measurable signal upon interaction with the target analyte. mdpi.com Various types of biosensors, including optical, electrochemical, and piezoelectric systems, have been developed for the detection of toxins. mdpi.commdpi.com For instance, an array biosensor can be used for the simultaneous detection of multiple toxins by immobilizing different recognition molecules on a waveguide surface. nih.gov The binding of the target toxin can be detected by measuring changes in fluorescence, surface plasmon resonance, or other physical properties. mdpi.comnih.gov While the development of specific biosensors for this compound is an area of ongoing research, these technologies hold promise for rapid, on-site detection.

Sample Preparation and Extraction Optimization for this compound Analysis

The successful analysis of this compound alkaloids is highly dependent on the efficiency of the sample preparation and extraction procedures. The goal of these steps is to isolate the target analytes from the sample matrix and remove interfering substances. mdpi.com

Commonly used techniques for the extraction of taxines from plant material and biological samples include:

Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up complex samples. researchgate.netmdpi.com It involves passing the sample through a solid sorbent that retains the analytes of interest, which are then eluted with a suitable solvent. mdpi.com SPE has been successfully applied in the preparation of biological samples for LC-MS/MS analysis of this compound B. nih.gov

Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubility in two immiscible liquid phases. nih.gov